Cas no 2757927-62-9 (4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid)

4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid structure
2757927-62-9 structure
商品名:4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid
CAS番号:2757927-62-9
MF:C10H15F3N2O3
メガワット:268.232913255692
CID:5902803
PubChem ID:165758002

4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid 化学的及び物理的性質

名前と識別子

    • 2757927-62-9
    • 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
    • EN300-37101217
    • 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid
    • インチ: 1S/C10H15F3N2O3/c11-10(12,13)9(18)15-6-4-14(5-7-15)3-1-2-8(16)17/h1-7H2,(H,16,17)
    • InChIKey: CQAMRNPFLALIBE-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CCN(CCCC(=O)O)CC1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 268.10347683g/mol
  • どういたいしつりょう: 268.10347683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 60.8Ų

4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101217-1.0g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
1.0g
$914.0 2025-03-18
Enamine
EN300-37101217-10.0g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
10.0g
$3929.0 2025-03-18
Enamine
EN300-37101217-0.5g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
0.5g
$877.0 2025-03-18
Enamine
EN300-37101217-0.25g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
0.25g
$840.0 2025-03-18
Enamine
EN300-37101217-2.5g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
2.5g
$1791.0 2025-03-18
Enamine
EN300-37101217-5.0g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
5.0g
$2650.0 2025-03-18
Enamine
EN300-37101217-0.1g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
0.1g
$804.0 2025-03-18
Enamine
EN300-37101217-0.05g
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]butanoic acid
2757927-62-9 95.0%
0.05g
$768.0 2025-03-18

4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid 関連文献

4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acidに関する追加情報

Introduction to 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic Acid (CAS No. 2757927-62-9)

4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid, identified by its CAS number 2757927-62-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that feature a piperazine moiety combined with a trifluoroacetyl group, which contributes to its unique physicochemical properties and potential biological activities.

The structural configuration of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid includes a butanoic acid backbone substituted with a piperazine ring at the fourth position. The presence of the trifluoroacetyl group introduces fluorine atoms into the molecule, which are known to enhance metabolic stability and binding affinity in drug candidates. This modification is particularly relevant in the design of central nervous system (CNS) drugs, where fluorinated compounds often exhibit improved pharmacokinetic profiles.

In recent years, there has been a growing interest in the development of novel psychoactive agents that target neurotransmitter systems involved in mood regulation, cognition, and pain perception. The piperazine scaffold is widely recognized for its ability to interact with various neurotransmitter receptors, including serotonin receptors (5-HT receptors), dopamine receptors (D₂ receptors), and histamine receptors. The introduction of the trifluoroacetyl group into this scaffold may further modulate receptor binding affinity and selectivity, making it a valuable tool for medicinal chemists.

One of the most compelling aspects of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid is its potential application in the synthesis of prodrugs. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The trifluoroacetyl group can serve as a protective moiety that enhances oral bioavailability while being hydrolyzed at physiological pH to release the active pharmacophore. This approach has been successfully employed in the development of several FDA-approved drugs, highlighting the utility of trifluoroacetylated piperazine derivatives.

The compound's structural features also make it an attractive candidate for use as an intermediate in organic synthesis. The combination of a carboxylic acid group and an amide linkage provides multiple functional handles for further chemical modification. This versatility allows researchers to explore diverse chemical space and develop novel analogs with tailored biological activities. For instance, derivatization of the carboxylic acid group can yield esters or amides, while modifications at the piperazine ring can introduce additional substituents that influence receptor binding.

Recent advancements in computational chemistry have enabled more efficient screening and design of drug-like molecules. Molecular docking studies have shown that 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid can interact with various protein targets relevant to neurological disorders. For example, simulations suggest that this compound may bind to serotonin transporters (SERT) and dopamine transporters (DAT), which are implicated in conditions such as depression and addiction. These findings underscore the potential therapeutic applications of this compound.

In addition to its pharmacological relevance, 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid has demonstrated interesting physicochemical properties. The trifluoroacetyl group increases the lipophilicity of the molecule, which can be advantageous for blood-brain barrier penetration. However, it is also important to consider potential metabolic liabilities associated with fluorinated compounds, such as dehalogenation or oxidation pathways. Careful optimization is required to balance lipophilicity with metabolic stability.

The synthesis of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the piperazine derivative followed by acylation with trifluoroacetic anhydride or other suitable acylating agents. Advanced synthetic techniques such as flow chemistry have been explored to improve scalability and reproducibility. These methods offer advantages over traditional batch processing by enhancing reaction efficiency and minimizing byproduct formation.

Evaluation of 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid in preclinical models has provided insights into its biological activity. Initial studies suggest that this compound exhibits moderate affinity for serotonin receptors (nSSRI) and dopamine receptors (nD₂). However, further research is needed to fully characterize its pharmacological profile and assess potential side effects. In vitro assays using recombinant receptors have been instrumental in determining binding affinities and selectivity profiles.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug molecules often leads to enhanced binding interactions due to changes in electronic distribution and steric effects. For instance, fluoroalkyl groups can increase metabolic stability by resisting enzymatic degradation. Additionally, fluorine atoms can improve oral bioavailability by reducing passive efflux from intestinal cells via transporters like P-glycoprotein (P-gp).

In conclusion, 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid (CAS No. 2757927-62-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combine a piperazine moiety with a trifluoroacetyl group, offering potential applications in CNS drug development and prodrug synthesis. While challenges remain regarding metabolic stability and side effects, ongoing studies continue to elucidate its therapeutic potential and optimize its chemical properties for future drug discovery efforts.

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